Comparative Antifilarial Efficacy: Milbemycin A4 Oxime vs. Ivermectin and Moxidectin in B. malayi
In a direct head-to-head in vivo study using the Brugia malayi rodent model, milbemycin A4 oxime demonstrated a significantly superior antifilarial profile compared to ivermectin. The study's comparative evaluation provides quantitative data for worm count reduction and embryotoxicity [1].
| Evidence Dimension | Adult Worm Count Reduction |
|---|---|
| Target Compound Data | 94% reduction in adult worm burden at 0.1 mg/kg |
| Comparator Or Baseline | Ivermectin: No significant reduction in adult worm burden at equivalent or higher doses |
| Quantified Difference | Milbemycin A4 oxime achieves a 94% reduction where ivermectin shows minimal to no adulticidal activity in this model. |
| Conditions | Mastomys coucha infected with Brugia malayi; treatment administered subcutaneously for 5 days. |
Why This Matters
This demonstrates a clear and quantifiable advantage of milbemycin A4 oxime over ivermectin for studies targeting adult filarial worms, a critical differentiator for researchers selecting a compound for in vivo filariasis models.
- [1] Schares, G., Hofmann, B., & Zahner, H. (1994). Antifilarial activity of macrocyclic lactones: comparative studies with ivermectin, doramectin, milbemycin A4 oxime, and moxidectin in Litomosoides carinii, Acanthocheilonema viteae, Brugia malayi, and B. pahangi infection of Mastomys coucha. Tropical Medicine and Parasitology, 45(2), 97-106. View Source
